Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)-
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Overview
Description
Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- is a complex organic compound that features a unique structure combining acetamide and imidazolidinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-trifluoromethylphenylamine with acetic anhydride to form an intermediate, which is then reacted with 5,5-dimethyl-2-oxo-4-imidazolidinylidene under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-3-trifluoromethylphenyl)acetamide
- 4-fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-fluoro-3-(trifluoromethyl)aniline
Properties
CAS No. |
92668-63-8 |
---|---|
Molecular Formula |
C14H13F4N3O2 |
Molecular Weight |
331.27 g/mol |
IUPAC Name |
N-[3-[4-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2-oxoimidazolidin-4-ylidene]acetamide |
InChI |
InChI=1S/C14H13F4N3O2/c1-7(22)19-11-13(2,3)20-12(23)21(11)8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,1-3H3,(H,20,23) |
InChI Key |
MTUZMNWECAUQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C(NC(=O)N1C2=CC(=C(C=C2)F)C(F)(F)F)(C)C |
Origin of Product |
United States |
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